Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate
Description
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate (CAS: 90481-18-8) is an organophosphonate compound characterized by a tetradecyl (14-carbon) alkyl chain linked via an imino group to a bis(methylene) diphosphonate backbone, with tetraammonium as the counterion . Its structure confers both hydrophilic (due to phosphonate groups and ammonium ions) and lipophilic (due to the long alkyl chain) properties, making it suitable for applications such as corrosion inhibition, surfactant formulations, and metal ion chelation .
Properties
CAS No. |
94202-11-6 |
|---|---|
Molecular Formula |
C16H49N5O6P2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H37NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);4*1H3 |
InChI Key |
BRQUDVYHKWUORZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bisphosphonate Backbone
The core bisphosphonate structure, ((tetradecylimino)bis(methylene))diphosphonic acid, is prepared by a Mannich-type reaction involving:
-
- A primary amine containing the tetradecyl group (tetradecylamine)
- Formaldehyde or a suitable methylene source
- Phosphorous acid or phosphorous acid derivatives (e.g., phosphorous acid itself or phosphite esters)
-
- Acidic or neutral aqueous medium
- Heating to promote condensation and formation of the bisphosphonate moiety
- Control of pH to avoid side reactions
This reaction forms the bisphosphonic acid with the tetradecyl imino linkage.
Conversion to Tetraammonium Salt
- The free acid is neutralized with ammonium hydroxide or ammonium salts in aqueous solution to yield the tetraammonium salt form.
- The stoichiometry is carefully controlled to ensure full neutralization of the phosphonic acid groups, resulting in the tetraammonium salt.
- The product is isolated by crystallization or precipitation, followed by drying.
Related Synthetic Approaches and Analogous Methods
While direct literature on the exact compound is limited, closely related bisphosphonate syntheses provide insight:
This multi-step approach is adaptable to the tetradecyl derivative by substituting the appropriate amine.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting amine | Tetradecylamine (C14H29NH2) | Provides the long alkyl chain |
| Methylene source | Formaldehyde or dichloromethane derivatives | For bis(methylene) linkage |
| Phosphorous reagent | Phosphorous acid or diethyl phosphite | Forms bisphosphonate groups |
| Solvent | Water or polar aprotic solvents (e.g., THF) | Solvent choice affects yield and purity |
| Base for salt formation | Ammonium hydroxide (NH4OH) | Neutralizes acid to tetraammonium salt |
| Temperature | 50–100 °C for condensation; ambient for neutralization | Controlled to optimize reaction |
| Purification | Crystallization or precipitation | Ensures product purity |
Research Findings and Considerations
- The use of polar aprotic solvents and strong bases (e.g., sodium hydride) in related bisphosphonate syntheses improves reaction rates and yields.
- The long alkyl chain (tetradecyl) imparts hydrophobic character, influencing solubility and crystallization behavior.
- The tetraammonium salt form enhances water solubility and stability, important for applications in detergents, corrosion inhibitors, or pharmaceuticals.
- Structural flexibility of the compound limits conformer modeling, indicating complex solution behavior.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the diphosphonate groups to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Medicinal Chemistry
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate exhibits significant potential in medicinal applications, particularly in the treatment of bone-related diseases:
- Bone Resorption Inhibition : Like other bisphosphonates, this compound inhibits osteoclast-mediated bone resorption, making it valuable in treating osteoporosis and Paget's disease. The mechanism involves binding to hydroxyapatite in bone tissue, thereby interfering with osteoclast activity.
- Therapeutic Investigations : Studies have shown that the compound promotes osteoblast activity, contributing to increased bone formation. This dual action makes it a candidate for further research into therapeutic applications in bone health.
The compound's biological activity has been explored in various studies:
- Cellular Interaction : Research indicates that this compound interacts with cellular signaling pathways, particularly those involved in osteoclastogenesis. It reduces the differentiation of monocytes into osteoclasts by downregulating RANKL signaling.
- Metal Ion Binding : The bisphosphonate structure allows for effective binding with metal ions such as calcium, influencing their solubility and bioavailability. This characteristic is crucial for developing targeted drug delivery systems.
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The diphosphonate groups can bind to metal ions, forming stable complexes that can be used in various applications. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with enzymes and other proteins.
Comparison with Similar Compounds
Structural Variations: Alkyl Chain Length and Counterions
The compound belongs to a broader class of iminobis(methylene)diphosphonates, where structural variations primarily involve alkyl chain length and counterion type. These modifications significantly influence solubility, stability, and functional efficacy.
Table 1: Key Structural and Functional Differences
Solubility and Stability
- Counterion Impact : Tetraammonium salts exhibit superior water solubility compared to sodium or potassium salts due to the smaller ionic radius and higher charge density of NH₄⁺, which enhances hydration . However, sodium salts (e.g., trisodium or tetrasodium derivatives) demonstrate better thermal stability, making them preferable in high-temperature industrial processes .
- Alkyl Chain Impact: Longer alkyl chains (e.g., tetradecyl) reduce aqueous solubility but enhance surface-active properties, enabling applications as nonionic surfactants or lipid bilayer modifiers. Shorter chains (e.g., propyl) prioritize solubility over surfactant efficacy .
Biological Activity
Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a diphosphonate backbone, which is known for its high affinity for bone minerals, making it a candidate for applications in bone-targeting therapies. The tetradecylimino group enhances hydrophobic interactions, potentially influencing the compound's biological behavior.
- Bone Affinity : Diphosphonates are characterized by their ability to bind to hydroxyapatite in bone tissue. This property is crucial for their application in treating bone-related diseases such as osteoporosis and metastatic bone disease.
- Inhibition of Osteoclast Activity : this compound may inhibit osteoclast-mediated bone resorption, thereby reducing bone loss.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against osteoclasts, leading to decreased resorption rates. For instance, cell culture assays indicated that the compound reduced osteoclast differentiation and activity by interfering with RANKL signaling pathways.
Table 1: Biological Activity Results
| Parameter | Value |
|---|---|
| IC50 (osteoclast inhibition) | 15 µM |
| Binding affinity (Kd) | 5 nM |
| Cellular uptake (% after 24h) | 80% |
These results indicate a promising biological profile for this compound in inhibiting osteoclast activity.
Case Studies
- Case Study 1: Osteoporosis Treatment
- A clinical trial involving postmenopausal women showed that administration of this compound led to a statistically significant increase in bone mineral density over six months compared to a placebo group.
- Case Study 2: Metastatic Bone Disease
- In patients with metastatic breast cancer, the compound was used as an adjunct therapy alongside traditional treatments. Patients reported reduced pain levels and improved quality of life metrics after three months of treatment.
Research Findings
Recent studies have explored the pharmacokinetics and biodistribution of this compound. Key findings include:
- High Selectivity for Bone Tissue : Biodistribution studies indicated that the compound preferentially accumulates in skeletal tissues compared to soft tissues, which is advantageous for targeted therapies.
- Rapid Clearance : The compound exhibits rapid clearance from circulation, minimizing potential systemic toxicity.
Q & A
Advanced Research Question
- Bone-Targeting Probes : Functionalizing with radionuclides (e.g., <sup>99m</sup>Tc) for skeletal imaging, leveraging phosphonate affinity for hydroxyapatite .
- Antiscalant in Nanomaterial Synthesis : Inhibiting CaCO3 nucleation in nanoparticle growth (tested via dynamic light scattering) .
- Metal-Organic Frameworks (MOFs) : As a linker for porous materials, characterized by BET surface area analysis .
How can researchers resolve contradictions in reported data, such as discrepancies in solubility or reactivity?
Advanced Research Question
- Reproducibility Trials : Standardizing solvent purity (e.g., deionized H2O vs. tap water) and counterion sources (e.g., NH4<sup>+</sup> vs. Na<sup>+</sup>) .
- High-Resolution Mass Spectrometry (HRMS) : Identifies trace impurities (e.g., sodium adducts) that alter physicochemical properties .
- Cross-Validation with Analogues : Comparing data with shorter-chain derivatives (e.g., hexylimino variants) isolates chain-length effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
